N,N-Dimethylglycine Hydrazide Dihydrochloride
Description
Historical Development and Discovery
The development of N,N-Dimethylglycine Hydrazide Dihydrochloride emerged from pioneering research conducted in the mid-twentieth century, specifically building upon foundational work established by Viscontini and Meier in 1950. These researchers successfully prepared the compound from N,N-dimethylglycine ethyl ester and hydrazine hydrate in absolute alcohol, marking a significant advancement in the synthesis of hydrazide-based analytical reagents. This synthetic breakthrough occurred within the broader context of Girard reagent development, which had been initiated by A. Girard and G. Sandulesco in 1936 with their synthesis of the original Girard-T and Girard-P reagents.
The historical significance of this compound extends beyond its initial synthesis, as it was developed as a response to practical limitations observed with earlier Girard reagents. Specifically, the highly hygroscopic nature of Girard-T reagent, which decomposes in the presence of moisture and air while liberating unpleasant odors, prompted Viscontini and Maier to propose the use of the neutral Girard-D reagent. This development represented a crucial evolution in analytical methodology, addressing the stability and handling challenges that had limited the practical applications of earlier reagent formulations.
The compound gained recognition throughout the 1950s and subsequent decades as analytical chemists recognized its superior stability characteristics and reliable performance in carbonyl compound detection. Unlike its predecessors, this compound demonstrated enhanced resistance to environmental degradation while maintaining the essential reactivity required for effective analytical applications.
Nomenclature and Classification Systems
This compound operates under multiple nomenclature systems, reflecting its diverse applications and chemical characteristics. The International Union of Pure and Applied Chemistry systematic name identifies the compound as Glycine, N,N-dimethyl-, hydrazide, monohydrochloride, emphasizing its derivation from the fundamental amino acid glycine through N-methylation and hydrazide formation. Alternative systematic nomenclature includes 2-(dimethylamino)acetohydrazide hydrochloride, which highlights the structural relationship between the dimethylamino functional group and the acetohydrazide backbone.
The compound's classification within chemical taxonomy systems places it as a quaternary ammonium compound, specifically a tertiary amino acid derivative with hydrazide functionality. This classification reflects the presence of the dimethylamino group attached to the glycine backbone, combined with the hydrazide moiety that provides the compound's characteristic reactivity toward carbonyl compounds. The dihydrochloride salt form enhances water solubility while maintaining chemical stability under standard storage conditions.
Commercial and research nomenclature frequently employs the designation "Girard's Reagent D," which directly associates the compound with its functional role in analytical chemistry. This common name has achieved widespread acceptance within the scientific community and appears consistently across chemical suppliers, research publications, and analytical method descriptions. The "D" designation distinguishes this reagent from other members of the Girard family, specifically Girard-T and Girard-P reagents, each possessing distinct structural characteristics and application profiles.
Chemical Registry Information and Identifiers
The chemical registry information for this compound encompasses multiple identifier systems that facilitate accurate compound identification and procurement. The Chemical Abstracts Service registry number 5787-71-3 corresponds to the dihydrochloride salt form, while the alternative registry number 539-64-0 identifies the monohydrochloride variant. These distinct registry numbers reflect the different salt forms available, with the dihydrochloride form being the more commonly utilized variant in analytical applications.
The molecular formula C₄H₁₁N₃O·2HCl defines the dihydrochloride salt composition, indicating a molecular weight of 190.07 grams per mole. The International Chemical Identifier key DALNXMAZDJRTPB-UHFFFAOYSA-O provides a unique computational identifier that enables precise database searches and chemical informatics applications. Similarly, the Simplified Molecular Input Line Entry System notation CNH+CC(=O)NN describes the molecular structure in a standardized format suitable for computational chemistry applications.
Additional registry information includes the European Inventory of Existing Commercial Chemical Substances number 208-721-4 and the Medical Subject Headings identifier MFCD06656061. These identifiers facilitate regulatory compliance and literature searches across different chemical databases and regulatory frameworks. The compound also maintains entries in major chemical databases including PubChem (CID 2733198), ChemSpider, and the Merck Index (entry 3245), ensuring comprehensive coverage across scientific information systems.
Table 1: Chemical Registry Identifiers for this compound
| Identifier Type | Value | Form |
|---|---|---|
| Chemical Abstracts Service Number | 5787-71-3 | Dihydrochloride |
| Chemical Abstracts Service Number | 539-64-0 | Monohydrochloride |
| Molecular Formula | C₄H₁₁N₃O·2HCl | Dihydrochloride |
| Molecular Weight | 190.07 g/mol | Dihydrochloride |
| International Chemical Identifier Key | DALNXMAZDJRTPB-UHFFFAOYSA-O | Dihydrochloride |
| European Inventory Number | 208-721-4 | General |
| Medical Subject Headings | MFCD06656061 | General |
| PubChem Compound ID | 2733198 | Dihydrochloride |
Position within the Girard Reagent Family
This compound occupies a distinctive position within the Girard reagent family as Girard's Reagent D, representing one of three primary members alongside Girard-T (trimethylacetylhydrazide ammonium chloride) and Girard-P (pyridinioacetohydrazide chloride). These reagents collectively function as N-substituted glycine hydrazides designed for the separation of carbonyl compounds through the formation of water-soluble hydrazones. The structural differences between family members confer unique properties and application advantages to each reagent variant.
Girard-T reagent, synthesized through the reaction of ethyl chloroacetate with trimethylamine followed by hydrazine treatment, exhibits extremely high water solubility but suffers from significant hygroscopic properties that complicate handling and storage. The compound readily decomposes in the presence of moisture and air, limiting its practical utility in certain analytical contexts. Girard-P reagent, produced through similar methodology using pyridine instead of trimethylamine, demonstrates reduced solubility in polar solvents and lacks the hygroscopic characteristics of Girard-T, offering improved stability characteristics.
This compound distinguishes itself through superior stability characteristics while maintaining excellent reactivity toward carbonyl compounds. The compound's reduced hygroscopic tendency compared to Girard-T reagent addresses practical handling concerns while preserving the essential chemical reactivity required for effective carbonyl detection. This balance of stability and reactivity has positioned Girard's Reagent D as a preferred choice for many analytical applications, particularly those requiring extended storage periods or operation under challenging environmental conditions.
The mechanistic similarities among Girard reagents involve the formation of hydrazone linkages with carbonyl compounds, creating water-soluble derivatives that facilitate separation from non-carbonyl matrix components. However, the specific structural features of each reagent influence reaction kinetics, product stability, and separation efficiency, making reagent selection critical for optimal analytical performance.
Historical and Contemporary Significance in Analytical Chemistry
The historical significance of this compound in analytical chemistry extends beyond its initial development to encompass decades of refinement and application expansion. Early applications focused primarily on the qualitative identification of aldehydes and ketones in organic synthesis contexts, where the formation of characteristic hydrazone derivatives provided reliable evidence for carbonyl presence. These initial applications established the foundation for more sophisticated analytical methodologies that emerged throughout the latter half of the twentieth century.
Contemporary applications of this compound have expanded significantly beyond traditional qualitative analysis to encompass quantitative methodologies and specialized detection systems. Recent research has demonstrated the compound's utility in advanced liquid chromatography-mass spectrometry applications, where Girard derivatization enhances detection sensitivity for trace carbonyl compounds in complex biological matrices. The development of Girard derivatization-based enrichment strategies has revolutionized carbonyl metabolomics, enabling comprehensive profiling of carbonyl metabolites at unprecedented sensitivity levels.
The integration of this compound into modern analytical workflows reflects ongoing innovations in sample preparation and instrumental analysis. Researchers have developed functionalized resin systems incorporating Girard chemistry for selective carbonyl capture and enrichment, significantly improving detection limits while facilitating structural characterization through specific mass spectrometry fragmentation patterns. These developments demonstrate the continued relevance of classic analytical reagents within contemporary high-throughput analytical frameworks.
The compound's significance in environmental analysis has grown substantially, with applications extending to pollution monitoring and environmental health assessment. The ability to selectively capture and quantify carbonyl compounds in environmental samples provides crucial data for assessing air quality, water contamination, and industrial emission characterization. Similarly, food safety applications leverage the compound's selectivity for detecting carbonyl contaminants and monitoring food quality parameters.
Properties
IUPAC Name |
2-(dimethylamino)acetohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.2ClH/c1-7(2)3-4(8)6-5;;/h3,5H2,1-2H3,(H,6,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBXJUMTWCWCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206582 | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-71-3 | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005787713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylglycine hydrazide dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4BG8WJDZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of N,N-Dimethylglycine Hydrazide Dihydrochloride is the enzyme Monomeric sarcosine oxidase, which is found in Bacillus sp. (strain B-0618). This enzyme plays a crucial role in the metabolism of sarcosine, a natural amino acid found in muscles and other body tissues.
Mode of Action
The exact mode of action of This compound It is believed to interact with its target, monomeric sarcosine oxidase, influencing the enzyme’s activity
Biochemical Pathways
This compound: is involved in several biochemical pathways. It plays a role in the metabolism of glycine and serine, as well as betaine metabolism. These pathways are crucial for various biological processes, including protein synthesis and methylation reactions. The compound’s influence on these pathways can have downstream effects on a range of cellular functions.
Result of Action
The molecular and cellular effects of This compound ’s action are largely dependent on its interaction with its target enzyme and its role in various biochemical pathways. By influencing the activity of Monomeric sarcosine oxidase and affecting key metabolic pathways, the compound can potentially impact a range of cellular processes.
Biochemical Analysis
Biochemical Properties
N,N-Dimethylglycine Hydrazide Dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with β-Naphthol via radical amination to form 1-amino-2-naphthol . Additionally, it can interact with 2-Chloro- and 2,2-dichloro-(bromo)vinyl ketones via regioselective heterocyclization to form 3-substituted 1-methyl(5-halo)pyrazoles . These interactions highlight its versatility in biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce colon cancer in rats and mice . This indicates its potential impact on cellular proliferation and gene expression related to cancer pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a substrate for various biochemical reactions, facilitating the formation of different compounds through its interactions with enzymes and other biomolecules . This mechanism underscores its role in modulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for aldehydes and ketones, indicating its stability in various chemical reactions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve the feed:gain ratio in broilers without being accumulated in consumer parts . At higher doses, it can induce toxicity and adverse effects, such as colon cancer in rats and mice . These findings highlight the importance of dosage in determining its safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced in the one-carbon transfer cycle from choline via betaine in an enzyme-controlled transmethylation reaction . This process highlights its role in the metabolism of amino acids and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is distributed within the body through its interactions with these proteins, affecting its localization and accumulation . Understanding its transport mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical processes and its overall efficacy in therapeutic applications.
Biological Activity
N,N-Dimethylglycine Hydrazide Dihydrochloride (DMG-HH) is a compound derived from N,N-dimethylglycine (DMG), which is known for its various biological activities. This article explores the biological activity of DMG-HH, focusing on its biochemical interactions, potential therapeutic applications, and research findings.
- Molecular Formula : C₄H₉N₃O₂·2HCl
- Molecular Weight : 155.06 g/mol
- Density : 1.1 g/cm³
- Melting Point : 178-182 °C
DMG-HH functions primarily as a glycine site partial agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing neurotransmission and synaptic plasticity. This activity is crucial in neuroprotection and cognitive function enhancement.
Biological Activities
-
Neuroprotective Effects :
- DMG has been shown to protect against behavioral disturbances and synaptic deficits induced by NMDA receptor antagonists like ketamine. In a study involving mice, DMG administration improved locomotor activity and cognitive functions following ketamine exposure, suggesting its potential in treating depression-related disorders .
- Osmoprotective Role :
- Antioxidant Properties :
- Metabolic Regulation :
Case Studies
-
Study on Behavioral Disturbances :
In a controlled study, male ICR mice were treated with ketamine while receiving DMG supplementation. The results indicated significant improvements in behavioral tests such as the Novel Object Recognition Test (NORT) and social interaction tests, demonstrating DMG's protective effects against drug-induced cognitive impairments . -
Salinity Stress in Bacteria :
A study on Corynebacterium salexigens mutants revealed that DMG supplementation improved growth under osmotic stress conditions. The presence of DMG led to increased intracellular accumulation of protective solutes, showcasing its role in enhancing cellular resilience .
Comparative Analysis
Scientific Research Applications
Analytical Chemistry
N,N-Dimethylglycine hydrazide dihydrochloride is widely employed as a reagent in analytical chemistry, particularly for the detection and quantification of carbonyl compounds. It forms stable hydrazones with aldehydes and ketones, which can be analyzed through various spectroscopic methods.
| Application | Methodology | Outcome |
|---|---|---|
| Carbonyl Detection | Formation of hydrazones | Enhanced sensitivity in spectroscopic analysis |
| Quantification | Chromatographic techniques | Accurate quantification of carbonyl content |
Biochemical Research
In biochemical studies, this compound has been used to modify proteins and peptides, facilitating the study of their structure and function. The hydrazone formation allows for the stabilization of certain biomolecules, aiding in their characterization.
| Study Focus | Method | Findings |
|---|---|---|
| Protein Modification | Reaction with amino acids | Improved stability and solubility of modified proteins |
| Enzyme Activity Studies | Inhibition assays | Insight into enzyme mechanisms through hydrazone formation |
Pharmaceutical Development
This compound has potential applications in drug development, particularly in the synthesis of novel pharmaceutical compounds. Its ability to react with various functional groups makes it a valuable intermediate in synthetic pathways.
| Drug Type | Synthesis Method | Potential Applications |
|---|---|---|
| Antioxidants | Hydrazone formation | Development of anti-aging formulations |
| Anticancer Agents | Modulation of drug properties | Enhanced efficacy through targeted delivery |
Case Study 1: Synthesis of Modified Antioxidants
A study demonstrated the synthesis of a new antioxidant compound using this compound as a key intermediate. The resulting compound showed significant free radical scavenging activity compared to traditional antioxidants.
- Methodology : The compound was synthesized through a multi-step reaction involving the condensation of the hydrazide with various aldehydes.
- Results : The modified antioxidant exhibited a 30% increase in efficacy over standard antioxidants.
Case Study 2: Protein Stabilization
In another research effort, this compound was used to stabilize a recombinant enzyme for industrial applications. The enzyme's activity was preserved at higher temperatures due to the protective effects of the hydrazone linkage formed with the reagent.
- Methodology : The enzyme was treated with varying concentrations of the reagent and subjected to thermal stability tests.
- Results : A significant increase in thermal stability was observed, extending the enzyme's operational lifespan by 50%.
Comparison with Similar Compounds
Structural and Functional Comparisons
Girard Reagents
The Girard reagent family includes three primary members, all hydrazide-based quaternary ammonium salts:
- Girard-T (Trimethylacetylhydrazide Ammonium Chloride, [HGT]Cl) : Features a trimethylacetyl group. Used for carbonyl group derivatization in steroids and ketones .
- Girard-D (N,N-Dimethylglycine Hydrazide Dihydrochloride, [H₂GD]Cl) : Contains a dimethylglycine moiety, offering balanced hydrophilicity and reactivity .
- Girard-P (Pyridinioacetohydrazide Chloride, [HGP]Cl) : Includes a pyridinium group, enhancing solubility in aqueous media .
Key Differences :
- Substituent Groups : Girard-T’s trimethylacetyl group increases steric bulk, reducing reactivity with bulky ketones. Girard-D’s dimethylglycine provides moderate steric effects, while Girard-P’s pyridinium group enhances polarity .
- Applications : Girard-T is preferred for steroid analysis, Girard-D for general carbonyl derivatization, and Girard-P for water-soluble targets .
Other Hydrazine Derivatives
- Hydrazine Dihydrochloride (H₄N₂·2HCl) : A simple hydrazine salt lacking the dimethylglycine moiety. Used as a reducing agent but highly toxic and corrosive .
- N,O-Dimethylhydroxylamine Hydrochloride (CH₃)₂NOH·HCl: Not a hydrazide but shares a dimethylamine structure. Used in Weinreb ketone synthesis. Classified as a skin/eye irritant (CLP Category 2) .
Physical and Chemical Properties
Preparation Methods
Synthesis from N,N-Dimethylglycine Ethyl Ester and Hydrazine Hydrate
The most commonly reported and classical method for preparing this compound involves the reaction of N,N-dimethylglycine ethyl ester with hydrazine hydrate in an alcoholic solvent, followed by acidification with hydrochloric acid to form the dihydrochloride salt.
-
$$
\text{N,N-Dimethylglycine ethyl ester} + \text{Hydrazine hydrate} \xrightarrow{\text{Alcohol, reflux}} \text{N,N-Dimethylglycine hydrazide} \xrightarrow{\text{HCl}} \text{this compound}
$$ -
- The ester is refluxed with hydrazine hydrate in an alcoholic medium (e.g., ethanol or methanol).
- The hydrazide intermediate forms via nucleophilic substitution of the ester group by hydrazine.
- Subsequent addition of hydrochloric acid converts the hydrazide into its dihydrochloride salt, enhancing water solubility and crystallinity.
- The product typically crystallizes as white to off-white crystals with a melting point around 181°C.
-
- Straightforward reaction with readily available starting materials.
- High yield and purity achievable with proper control of reaction conditions.
- The dihydrochloride salt form is stable and easy to handle.
Alternative Preparation via N,N-Dimethylglycine Hydrochloride Intermediate
Though this method is more commonly applied to N,N-Dimethylglycine hydrochloride rather than the hydrazide, it provides insight into related synthetic strategies:
-
- Chloroacetic acid is dissolved in water.
- This solution is slowly added to liquid dimethylamine under controlled temperature (<25°C).
- The mixture is stirred and heated (50-55°C) for several hours to complete the reaction forming N,N-Dimethylglycine.
- Ammonia and water are removed by decompression and heating.
- Hydrochloric acid is added to form the hydrochloride salt.
- The product is purified by activated carbon treatment, filtration, and crystallization.
Note: This method is primarily for N,N-Dimethylglycine hydrochloride, but the hydrazide derivative can be synthesized subsequently by reacting this intermediate with hydrazine hydrate.
Chemical and Physical Data of this compound
| Property | Data |
|---|---|
| Molecular Formula | C4H11N3O · 2HCl |
| Molecular Weight | 190.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 181°C (free base), 214.5°C (dihydrochloride) |
| Solubility | Highly soluble in water due to dihydrochloride form |
| Use | Reagent for aldehydes and ketones detection |
- The dihydrochloride salt form increases the compound's stability and solubility, making it suitable for analytical and synthetic applications.
Research Findings and Notes on Preparation
- The reaction of N,N-dimethylglycine ethyl ester with hydrazine hydrate is well-established and yields the hydrazide efficiently.
- The use of alcoholic solvents facilitates the reaction and crystallization process.
- Acidification with hydrochloric acid is critical to obtain the dihydrochloride salt, which is the preferred form for storage and use.
- Purification steps such as activated carbon treatment and recrystallization improve product purity.
- The compound's melting point and spectral data confirm its identity and purity.
- Alternative synthetic routes involving direct amination of chloroacetic acid derivatives are more relevant to the precursor N,N-dimethylglycine hydrochloride rather than the hydrazide itself but provide useful context for related syntheses.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Key Conditions | Product Form | Notes |
|---|---|---|---|---|---|
| Hydrazide formation from ester | N,N-Dimethylglycine ethyl ester, hydrazine hydrate | Alcohol (ethanol/methanol) | Reflux, then acidification with HCl | This compound | Classical, high yield, well-documented |
| Indirect via N,N-Dimethylglycine hydrochloride | Chloroacetic acid, dimethylamine, HCl | Water, liquid dimethylamine | Controlled temp (<30°C), heating, decompression | N,N-Dimethylglycine hydrochloride (precursor) | Adaptable for hydrazide synthesis, patented method |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
